molecular formula C13H17F2N3O B6951203 N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide

N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide

Cat. No.: B6951203
M. Wt: 269.29 g/mol
InChI Key: VADQHXZMBDAQIG-UHFFFAOYSA-N
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Description

    Starting Materials: The cyclopropylpyrazole intermediate and a difluoroethylating agent (e.g., 2,2-difluoroethyl bromide).

    Reaction Conditions: The intermediate undergoes nucleophilic substitution with the difluoroethylating agent in the presence of a base such as potassium carbonate.

  • Acetylation

      Starting Materials: The difluoroethylated intermediate and acetic anhydride.

      Reaction Conditions: The intermediate is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.

  • Industrial Production Methods

    For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve:

      Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

      Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

      Purification Techniques: Employing advanced purification methods such as crystallization or chromatography to obtain high-purity products.

    Properties

    IUPAC Name

    N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H17F2N3O/c14-13(15)12(9-3-4-9)17-11(19)7-18-6-10(5-16-18)8-1-2-8/h5-6,8-9,12-13H,1-4,7H2,(H,17,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VADQHXZMBDAQIG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1C2=CN(N=C2)CC(=O)NC(C3CC3)C(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H17F2N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    269.29 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide typically involves multiple steps:

    • Formation of the Cyclopropylpyrazole Intermediate

        Starting Materials: Cyclopropylamine and 1,3-diketone.

        Reaction Conditions: Cyclopropylamine reacts with 1,3-diketone under acidic or basic conditions to form the cyclopropylpyrazole intermediate.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

        Conditions: Typically carried out under acidic or basic conditions.

        Products: Oxidation of the cyclopropyl groups can lead to the formation of carboxylic acids or ketones.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted under anhydrous conditions to prevent hydrolysis.

        Products: Reduction can convert carbonyl groups to alcohols.

    • Substitution

        Reagents: Nucleophiles like amines or thiols.

        Conditions: Typically performed in the presence of a base.

        Products: Substitution reactions can introduce various functional groups into the molecule.

    Scientific Research Applications

    N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide has several applications in scientific research:

    • Medicinal Chemistry

        Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

        Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

    • Biological Research

        Enzyme Inhibition: Explored as an inhibitor of specific enzymes involved in disease pathways.

        Receptor Binding: Analyzed for its binding affinity to various biological receptors.

    • Industrial Applications

        Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

        Material Science:

    Mechanism of Action

    The mechanism of action of N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets:

      Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

      Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

    Comparison with Similar Compounds

    Conclusion

    N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide is a compound of significant interest due to its unique structural features and potential applications in various fields of scientific research. Its synthesis involves multiple steps, and it undergoes various chemical reactions, making it a versatile molecule for further study and development.

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